

# (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride spectral analysis

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## Compound of Interest

**Compound Name:** (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

**Cat. No.:** B1449870

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An In-depth Technical Guide to the Spectral Analysis of **(R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

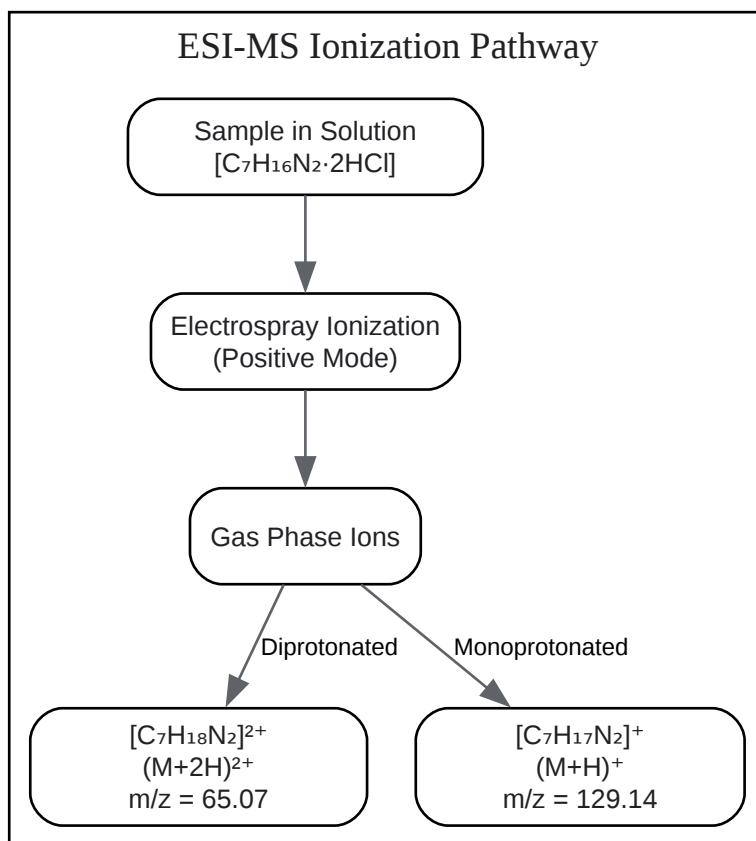
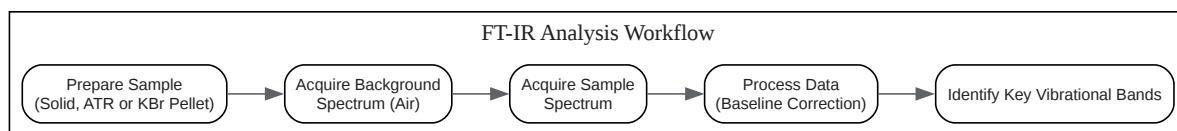
## Introduction

**(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride** is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable building block for synthesizing complex pharmaceutical agents. The precise characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications, forming the bedrock of regulatory compliance and successful drug discovery pipelines.

This technical guide provides a comprehensive exploration of the essential spectroscopic techniques used to elucidate and verify the structure of **(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride**. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causality behind the analytical choices and interpretative processes. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The synergy of these orthogonal techniques provides a self-validating system for the unequivocal confirmation of the molecule's structure and integrity.

## Molecular Structure and Key Features

To effectively interpret spectral data, a foundational understanding of the molecule's architecture is essential. **(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride** possesses a saturated heterocyclic piperidine ring, a chiral center at the C3 position, a tertiary amine (N-methyl), and a primary aminomethyl group. The "dihydrochloride" designation is critical; it signifies that both nitrogen atoms are protonated, forming a dicationic species balanced by two chloride anions. This salt form profoundly influences the molecule's solubility and its spectral characteristics.



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